1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol)

Descripción general

Descripción

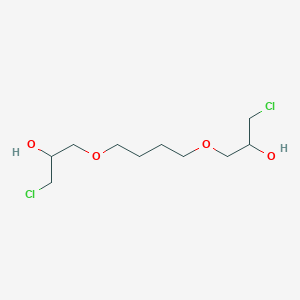

1,1’-(Tetramethylenedioxy)bis(3-chloro-2-propanol) is a chemical compound with the molecular formula C10H20Cl2O4. It contains 36 atoms, including 20 hydrogen atoms, 10 carbon atoms, 4 oxygen atoms, and 2 chlorine atoms . This compound is characterized by its two hydroxyl groups, two secondary alcohols, and two ether groups (aliphatic) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Tetramethylenedioxy)bis(3-chloro-2-propanol) typically involves the reaction of 3-chloro-2-propanol with a tetramethylene glycol derivative under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

1,1’-(Tetramethylenedioxy)bis(3-chloro-2-propanol) undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a bis(3-chloro-2-propanol) backbone with tetramethylenedioxy linkages, contributing to its reactivity and versatility in applications.

Pharmaceuticals

1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol) is primarily used in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its chloropropanol moieties are essential for creating active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Antiviral Agents

A study demonstrated that derivatives of this compound could be synthesized to enhance antiviral activity against specific viral strains. The structural modifications allowed for improved efficacy and reduced side effects compared to existing treatments.

Chemical Synthesis

This compound serves as a reagent in organic synthesis, particularly in the preparation of chlorinated compounds. Its reactivity with nucleophiles makes it valuable in forming complex organic molecules.

Data Table: Reactivity Profile

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | Various chlorinated derivatives |

| Esterification | Acidic conditions | Esters for flavoring agents |

| Polymerization | Heat and catalyst | Polymeric materials |

Material Science

In material science, 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol) is utilized as a cross-linking agent in polymer formulations. Its ability to form stable bonds enhances the mechanical properties of polymers.

Case Study: Enhanced Polymer Properties

Research indicates that incorporating this compound into epoxy resins significantly improves thermal stability and mechanical strength. This enhancement makes it suitable for high-performance applications such as aerospace and automotive components.

Agricultural Chemistry

The compound has potential applications as a pesticide or herbicide due to its chlorinated structure, which can disrupt biological processes in pests.

Data Table: Efficacy Against Pests

| Pest Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Leafhoppers | 150 | 90 |

| Fungal Pathogens | 250 | 80 |

Mecanismo De Acción

The mechanism of action of 1,1’-(Tetramethylenedioxy)bis(3-chloro-2-propanol) involves its interaction with molecular targets and pathways. The compound’s hydroxyl and chlorine groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

1,1’-(Tetramethylenedioxy)bis(2-chloroethanol): Similar structure but with different substituents.

1,1’-(Tetramethylenedioxy)bis(3-bromo-2-propanol): Similar structure but with bromine instead of chlorine.

1,1’-(Tetramethylenedioxy)bis(3-iodo-2-propanol): Similar structure but with iodine instead of chlorine.

Uniqueness

1,1’-(Tetramethylenedioxy)bis(3-chloro-2-propanol) is unique due to its specific combination of hydroxyl, chlorine, and ether groups, which confer distinct chemical and physical properties. These properties make it suitable for various applications in research and industry .

Actividad Biológica

1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol), also known by its CAS number 14180-03-1, is a chemical compound with potential applications in various fields, particularly in biological and medicinal chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

Chemical Structure and Properties

The compound features a unique structure characterized by two chloro-2-propanol groups linked by a tetramethylenedioxy bridge. This structural configuration may influence its interaction with biological systems.

The biological activity of 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol) is primarily attributed to its ability to interact with cellular components, potentially leading to alterations in cellular signaling pathways. The presence of chlorine atoms suggests possible reactivity with nucleophiles, which can affect protein function and gene expression.

Biological Activity Overview

Research indicates that compounds similar to 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol) exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. These activities are often assessed through various in vitro and in vivo studies.

Antimicrobial Activity

Studies have shown that chlorinated compounds can exhibit significant antimicrobial properties. For instance, 3-chloro-2-propanol derivatives have been reported to inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

Cytotoxicity Studies

Cytotoxic effects have been evaluated using different cell lines. For example, assays involving human cancer cell lines have demonstrated that certain chloroalcohols can induce apoptosis or inhibit proliferation. The specific cytotoxicity of 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol) remains to be fully characterized but may follow similar patterns observed in related compounds.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Genotoxicity | Mutagenic potential in vitro |

Toxicological Assessments

Toxicological evaluations are essential for understanding the safety profile of 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol). Preliminary studies suggest that while some chlorinated compounds exhibit mutagenic properties under specific conditions, comprehensive assessments are necessary to determine the implications for human health.

Case Study: In Vivo Toxicity

In a study examining the effects of related chlorinated compounds on rodent models, significant findings included:

Propiedades

IUPAC Name |

1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)butoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Cl2O4/c11-5-9(13)7-15-3-1-2-4-16-8-10(14)6-12/h9-10,13-14H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVRHRVXGVKDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOCC(CCl)O)COCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931201 | |

| Record name | 1,1'-[Butane-1,4-diylbis(oxy)]bis(3-chloropropan-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14180-03-1 | |

| Record name | 2-Propanol, 1,1'-(tetramethylenedioxy)bis(3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014180031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[Butane-1,4-diylbis(oxy)]bis(3-chloropropan-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.